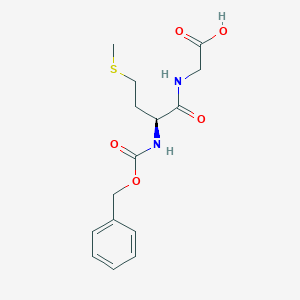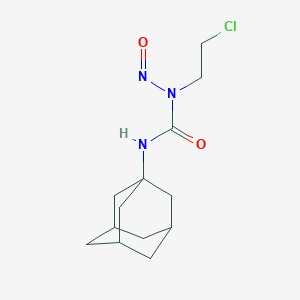
3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea, also known as ACNU, is a chemical compound that belongs to the nitrosourea family. It is a potent anticancer drug that has been used in the treatment of various types of cancer, including brain tumors, lung cancer, and lymphoma. ACNU is a synthetic compound that was first synthesized in the 1970s. Since then, it has been extensively studied for its anticancer properties.
Mechanism Of Action
The mechanism of action of 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea involves the formation of DNA adducts, which are covalent bonds between 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea and DNA. These adducts interfere with DNA replication and transcription, leading to the inhibition of cancer cell growth. 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical And Physiological Effects
3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea has been shown to have both biochemical and physiological effects. Biochemically, 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea inhibits the activity of DNA polymerase, which is essential for DNA replication. Physiologically, 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea can cause nausea, vomiting, and bone marrow suppression. However, these side effects are generally manageable and do not outweigh the benefits of using 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea in the treatment of cancer.
Advantages And Limitations For Lab Experiments
3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea has several advantages and limitations when used in lab experiments. One advantage is that it is a potent anticancer drug that has been extensively studied for its anticancer properties. Another advantage is that it can be used in combination with other anticancer drugs to enhance their efficacy. However, 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea has several limitations, including its complex synthesis process and potential side effects.
Future Directions
There are several future directions for the research and development of 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea. One direction is to investigate the use of 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea in combination with other anticancer drugs to enhance their efficacy. Another direction is to develop new synthetic methods for the production of 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea that are more efficient and cost-effective. Additionally, further studies are needed to investigate the potential side effects of 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea and to develop strategies to minimize them. Finally, more research is needed to explore the potential use of 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea in the treatment of other types of cancer.
Synthesis Methods
The synthesis of 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea involves the reaction of adamantane with chloroacetyl chloride to produce 1-(2-chloroethyl) adamantane. This intermediate is then reacted with sodium nitrite in the presence of hydrochloric acid to produce 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea. The synthesis of 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea is a complex process that requires specialized equipment and skilled personnel.
Scientific Research Applications
3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea has been extensively studied for its anticancer properties. It has been shown to be effective in the treatment of various types of cancer, including brain tumors, lung cancer, and lymphoma. 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea works by inhibiting the growth of cancer cells and inducing apoptosis, or programmed cell death. It has also been shown to have a synergistic effect when used in combination with other anticancer drugs.
properties
CAS RN |
14039-10-2 |
|---|---|
Product Name |
3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea |
Molecular Formula |
C13H20ClN3O2 |
Molecular Weight |
285.77 g/mol |
IUPAC Name |
3-(1-adamantyl)-1-(2-chloroethyl)-1-nitrosourea |
InChI |
InChI=1S/C13H20ClN3O2/c14-1-2-17(16-19)12(18)15-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,1-8H2,(H,15,18) |
InChI Key |
OWGOPGLJEHFHQR-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)N(CCCl)N=O |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)N(CCCl)N=O |
Other CAS RN |
14039-10-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



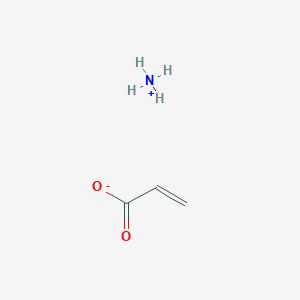
![Methyl (2S)-2-(phenylmethoxycarbonylamino)-3-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoate](/img/structure/B80205.png)
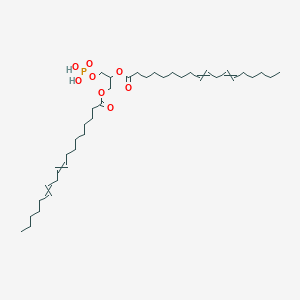
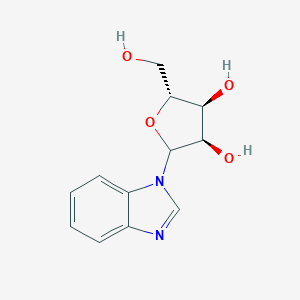
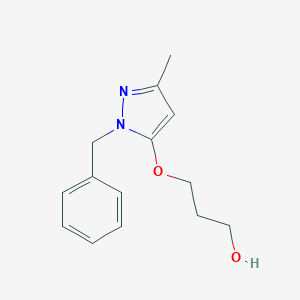
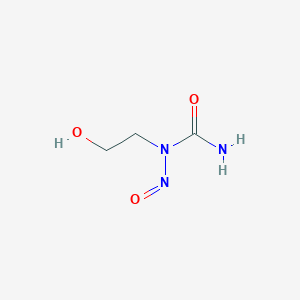
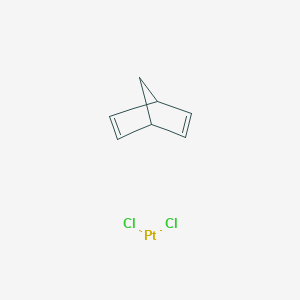
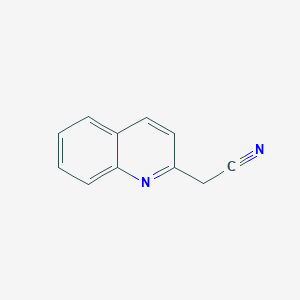
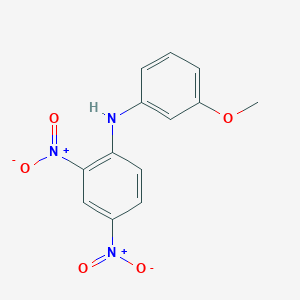
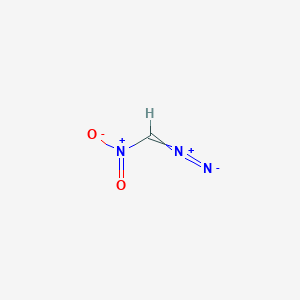
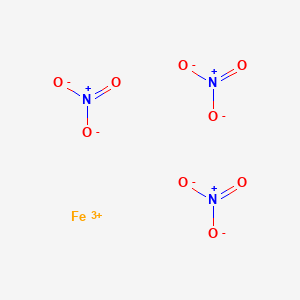
![Benzene, [(3-methyl-2-butenyl)oxy]-](/img/structure/B80230.png)
